(R)-1-(6-Methoxypyridin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(6-Methoxypyridin-3-yl)ethan-1-ol is a chiral compound featuring a pyridine ring substituted with a methoxy group at the 6-position and an ethan-1-ol moiety at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(6-Methoxypyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine.
Grignard Reaction: The 6-methoxypyridine undergoes a Grignard reaction with an appropriate Grignard reagent to introduce the ethan-1-ol moiety.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of chiral catalysts may be employed.
Types of Reactions:
Oxidation: ®-1-(6-Methoxypyridin-3-yl)ethan-1-ol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Formation of 6-methoxypyridine-3-carboxylic acid.
Reduction: Formation of 1-(6-methoxypyridin-3-yl)ethane.
Substitution: Formation of various substituted pyridine derivatives.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology and Medicine:
Pharmacophore: Serves as a pharmacophore in the design of drugs targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules.
Industry:
Intermediate: Functions as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(6-Methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the ethan-1-ol moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
(S)-1-(6-Methoxypyridin-3-yl)ethan-1-ol: The enantiomer of the compound.
6-Methoxypyridine-3-carboxylic acid: An oxidized derivative.
1-(6-Methoxypyridin-3-yl)ethane: A reduced derivative.
Uniqueness: ®-1-(6-Methoxypyridin-3-yl)ethan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its methoxy and ethan-1-ol functional groups also contribute to its distinct chemical reactivity and interaction with molecular targets.
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(1R)-1-(6-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11NO2/c1-6(10)7-3-4-8(11-2)9-5-7/h3-6,10H,1-2H3/t6-/m1/s1 |
InChI Key |
NYDSKPPAAGUGLW-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CN=C(C=C1)OC)O |
Canonical SMILES |
CC(C1=CN=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.